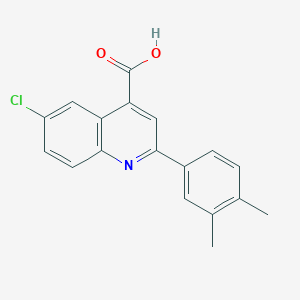

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 445289-11-2. It has a molecular weight of 311.77 . The IUPAC name for this compound is 6-chloro-2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms .

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

The quinoline motif, including derivatives like 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, is a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has shown substantial efficacy in the development of new drugs .

Antimicrobial Agents

Quinoline derivatives are known for their antimicrobial activity against various Gram-positive and Gram-negative microbial species. The structural modification of quinoline compounds can lead to enhanced therapeutic effects, making them valuable in the treatment of infections .

Anticancer Research

The quinoline nucleus is present in many compounds with anticancer activity. Research into quinoline derivatives continues to be a promising avenue for the development of new anticancer drugs .

Antimalarial Activity

Quinolines have a long history of use in antimalarial drugs. The modifications to the quinoline structure, such as those found in 6-Chloro-quinoline derivatives, can improve efficacy against malaria-causing parasites .

Antidepressant and Anticonvulsant Properties

Quinoline derivatives have been investigated for their potential use as antidepressants and anticonvulsants, expanding the therapeutic potential of this class of compounds .

Anti-inflammatory and Antioxidant Applications

The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for the treatment of various inflammatory disorders and conditions associated with oxidative stress .

Mechanism of Action

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to a wide range of potential therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid are currently unknown . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Future Directions

While specific future directions for “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid” are not available, research into quinoline derivatives is ongoing. For example, protocols have been developed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This suggests that there may be new and exciting developments in the study and application of quinoline derivatives in the future .

properties

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFAYTBCOPFSHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353786 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

445289-11-2 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide](/img/structure/B444083.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444084.png)

![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444085.png)

![5-(4-bromophenyl)-3-chloro-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444086.png)

![N-(tert-butyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444087.png)

![(2,5-Dimethylpiperidin-1-yl)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B444089.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444090.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444092.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444093.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444094.png)

![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444095.png)

![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444101.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444103.png)